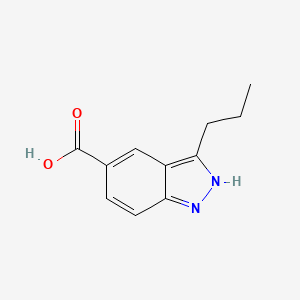
1H-Indazole-5-carboxylic acid, 3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-5-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of 1H-Indazole-5-carboxylic acid and similar compounds has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 1H-Indazole-5-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc2[nH]ncc2c1 . This indicates the presence of a carboxylic acid group attached to an indazole ring . Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have been synthesized using various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
1H-Indazole-5-carboxylic acid is a powder with a melting point of 318-322 °C . It has an assay of 97% .Aplicaciones Científicas De Investigación
Synthetic Approaches to Indazoles
- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods of Application : The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Potential Anticancer Applications
- Application Summary : Specifically, indazole-3-carboxylic (I3C) is part of the structure of lonidamine, an anticancer compound and an anti-spermatogenic drug, which has been used effectively against tumors in the head, neck, and breast .
- Methods of Application : It acts as an inhibitor of the enzyme hexokinase and of the transport of the mitochondrial electrons, causing apoptosis .
- Results or Outcomes : The drug has shown effectiveness in treating various types of tumors .
Kinase Inhibitors
- Application Summary : Indazole derivatives are drawing attention in medicinal chemistry as kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and other diseases.
- Methods of Application : 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
- Results or Outcomes : The development of indazole-based kinase inhibitors could lead to new treatments for various diseases .
Treatment of CHK1-, CHK2- and SGK-induced Diseases
- Application Summary : The inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
- Methods of Application : This involves the use of indazole compounds that can inhibit these kinases .
- Results or Outcomes : This could potentially lead to new treatments for these diseases .
HIV Protease Inhibitors
- Application Summary : Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .
- Methods of Application : The synthesis of indazoles involves various routes, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material .
- Results or Outcomes : The development of indazole-based HIV protease inhibitors could lead to new treatments for HIV .
Luminescent Properties
- Application Summary : Cadmium and zinc polymers exhibit interesting luminescence properties .
- Methods of Application : This involves the use of indazole compounds in the synthesis of these polymers .
- Results or Outcomes : The development of these luminescent polymers could have potential applications in various fields, such as optoelectronics .
Safety And Hazards
Direcciones Futuras
Given the wide range of medicinal applications of indazole-containing heterocyclic compounds, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that future research may continue to explore new synthesis methods and potential applications of these compounds .
Propiedades
IUPAC Name |
3-propyl-2H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-9-8-6-7(11(14)15)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYATZKHOQZWOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C=CC2=NN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-5-carboxylic acid, 3-propyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

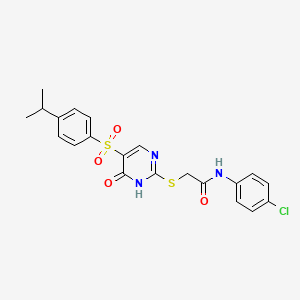
![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)
![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)
![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)
![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)
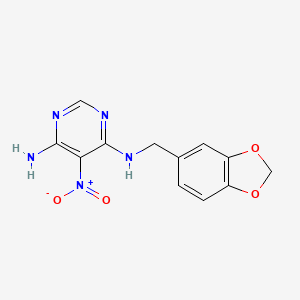
![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)
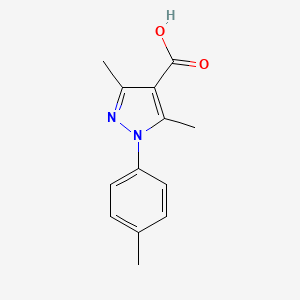
![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)
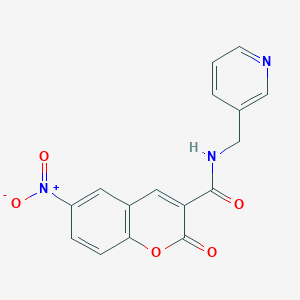
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)